molecular formula C8H5Cl2NO B6158114 2,6-dichloro-3-methoxybenzonitrile CAS No. 1935979-20-6

2,6-dichloro-3-methoxybenzonitrile

Cat. No.: B6158114
CAS No.: 1935979-20-6
M. Wt: 202
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Description

2,6-Dichloro-3-methoxybenzonitrile is an organic compound with the molecular formula C8H5Cl2NO. It is commonly known as Dichlobenil. This compound is characterized by the presence of two chlorine atoms and one methoxy group attached to a benzene ring, along with a nitrile group. It appears as a white to pale yellow solid and is used in various fields, including agriculture and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-3-methoxybenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dichloroaniline with methoxyacetonitrile in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Dichloro-3-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including herbicidal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in medicine.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The primary mechanism of action of 2,6-dichloro-3-methoxybenzonitrile is its interference with cellulose synthesis in plants. This herbicidal property makes it effective in controlling weed growth. The compound disrupts the formation of cellulose, leading to weakened cell walls and ultimately the death of the plant .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzonitrile: Similar in structure but lacks the methoxy group.

    3,5-Dichloro-4-methoxybenzonitrile: Similar but with different positions of chlorine and methoxy groups.

Uniqueness

2,6-Dichloro-3-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups enhances its reactivity and effectiveness as a herbicide compared to similar compounds .

Properties

CAS No.

1935979-20-6

Molecular Formula

C8H5Cl2NO

Molecular Weight

202

Purity

95

Origin of Product

United States

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